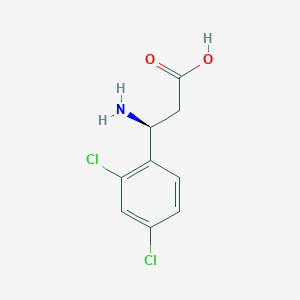

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has been explored through various chemical routes, including condensation, chlorination, and esterification reactions. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid was achieved through these methods, highlighting the compound's synthetic accessibility and the structural diversity it offers for further chemical modifications (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic and diffractometric techniques. For example, detailed investigations using Fourier Transform Infrared (FT-IR), Raman spectroscopy, and X-ray crystallography have provided insights into the vibrational bands, molecular geometry, and electron localization, which are crucial for understanding the chemical behavior and reactivity of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives have been a focus of research, particularly in the context of potential GABA B receptor antagonists. Studies have described the weak specific antagonistic effects of chlorinated acids towards GABA at the GABAB receptor, indicating the significance of the chlorophenyl component in modulating biological activity (G. Abbenante, R. Hughes, R. Prager, 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide essential data for the compound's handling and application in further chemical syntheses. Structural characterization through X-ray diffraction analysis has helped in determining the stereochemistry and the molecular conformation of such compounds, which are pivotal for understanding their physical behavior (Lei Chen et al., 2016).

Applications De Recherche Scientifique

Structural Characterization and Chemical Reactions

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has been involved in various structural characterizations and chemical reactions. For instance, it has been used to synthesize derivatives through processes like condensation, chlorination, and esterification, as indicated in the study where its structural characteristics were confirmed using methods like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).

Biocatalysis and Pharmaceutical Intermediates

The compound has also been noted for its role in asymmetric biocatalysis. For example, S-3-amino-3-phenylpropionic acid, a structurally related compound, is an essential pharmaceutical intermediate for drugs like S-dapoxetine. Research has explored utilizing microbial strains for the biocatalytic production of these types of compounds, highlighting the potential of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in the pharmaceutical industry (Yi Li et al., 2013).

Fluorescence Derivatization and Biological Assays

In another study, derivatives of amino acids, including compounds structurally related to (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, were used for fluorescence derivatization. These derivatives exhibit strong fluorescence, making them valuable in biological assays and as fluorescent derivatising agents (V. Frade et al., 2007).

Drug Design and Metabolic Stability

The compound has been involved in the rational drug design where its analogs were evaluated for their binding affinity, antagonist activity for certain receptors, and metabolic stability in human liver microsomes, emphasizing its relevance in the development and optimization of pharmaceutical agents (M. Asada et al., 2010).

Anticancer Activities

In the domain of anticancer research, derivatives of compounds structurally similar to (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid have been synthesized and evaluated for their anticancer activities, showing significant in vitro cytotoxic effects against various cancer cell lines (H. Saad & A. Moustafa, 2011).

Molecular Docking and Biological Activities

Molecular docking studies have been conducted to understand the interaction and biological activities of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives, indicating their potential role in inhibiting certain growth factors and exhibiting biological activities (K. Vanasundari et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

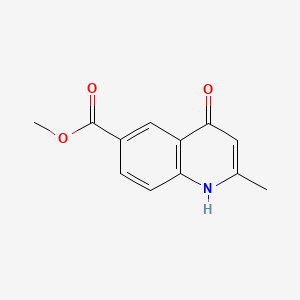

(3S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHQDRDWQIHGKZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351661 |

Source

|

| Record name | (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

CAS RN |

757937-66-9 |

Source

|

| Record name | (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

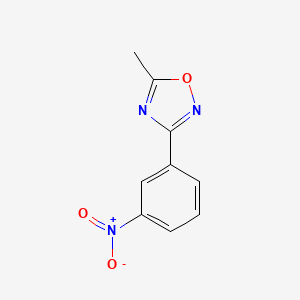

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)